molecular formula C13H18ClN B6194497 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride CAS No. 2680539-46-0

2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride

Cat. No.: B6194497
CAS No.: 2680539-46-0
M. Wt: 223.7
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Description

2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride typically involves a multi-step process. One common method includes the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spirocyclic compounds with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-2-amine: This compound has a similar spirocyclic structure but with a cyclopropane ring instead of a cyclopentane ring.

    1’,3’-dihydrospiro[cyclopentane-1,2’-inden]-2-ene: This compound features a different substitution pattern on the indene moiety.

Uniqueness

2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the design of new drugs and materials .

Properties

CAS No.

2680539-46-0

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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